molecular formula C19H15N3O3 B11942537 2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide CAS No. 881456-00-4

2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide

Katalognummer: B11942537
CAS-Nummer: 881456-00-4
Molekulargewicht: 333.3 g/mol
InChI-Schlüssel: HVODOYJSCBFRTH-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound with the molecular formula C23H17N3O3. This compound is known for its unique structure, which includes a naphthyl group, a hydrazino group, and a phenylacetamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

The process involves multiple steps, including purification and characterization to ensure the desired product’s purity and identity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinonoid derivatives, while reduction can yield hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its biological activity. Additionally, its hydrazone linkage allows it to participate in redox reactions, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to form stable coordination complexes and participate in redox reactions makes it particularly valuable in research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

881456-00-4

Molekularformel

C19H15N3O3

Molekulargewicht

333.3 g/mol

IUPAC-Name

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C19H15N3O3/c23-17-11-10-13-6-4-5-9-15(13)16(17)12-20-22-19(25)18(24)21-14-7-2-1-3-8-14/h1-12,23H,(H,21,24)(H,22,25)/b20-12+

InChI-Schlüssel

HVODOYJSCBFRTH-UDWIEESQSA-N

Isomerische SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.